3-Methoxycyclobutyl methanesulfonate chemical structure and properties
3-Methoxycyclobutyl methanesulfonate chemical structure and properties
An In-Depth Technical Guide to 3-Methoxycyclobutyl Methanesulfonate for Advanced Chemical Synthesis
Authored by a Senior Application Scientist
This guide provides an in-depth technical overview of 3-methoxycyclobutyl methanesulfonate, a versatile chemical intermediate of increasing importance in the fields of medicinal chemistry and drug development. Designed for researchers, scientists, and drug development professionals, this document elucidates the compound's chemical structure, physicochemical properties, synthesis, reactivity, and applications, grounded in established scientific principles and field-proven insights.
Introduction: A Building Block of Strategic Importance
3-Methoxycyclobutyl methanesulfonate is a bifunctional molecule that combines two key structural motifs: a cyclobutane ring and a methanesulfonate (mesylate) ester. The cyclobutane scaffold is a valuable component in medicinal chemistry, often used to explore novel chemical space and improve the metabolic stability or binding affinity of drug candidates. The methanesulfonate group is one of the most effective leaving groups in nucleophilic substitution reactions, enabling the facile introduction of various functionalities onto the cyclobutyl core.[1]
This combination makes 3-methoxycyclobutyl methanesulfonate a strategic building block for synthesizing complex molecular architectures. Its utility lies in its predictable reactivity, allowing for controlled, high-yield transformations essential for multi-step drug synthesis campaigns. This guide will explore the fundamental aspects of this compound, providing the technical detail necessary for its effective application in a research and development setting.
Chemical Structure and Physicochemical Properties
The molecule consists of a cyclobutane ring substituted with a methoxy group (-OCH₃) and a methanesulfonyloxy group (-OSO₂CH₃). The stereochemistry of the substituents (cis or trans) significantly influences the molecule's three-dimensional shape and can affect its reactivity and interaction with biological targets in downstream applications. The cis-isomer is commonly referenced in chemical catalogs.[2]
Structural Details
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IUPAC Name: (3-methoxycyclobutyl) methanesulfonate
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Common Isomer: cis-3-Methoxycyclobutyl Methanesulfonate
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CAS Number: 2178924-78-0 (for cis-isomer)[2]
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Molecular Formula: C₆H₁₂O₄S[2]
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SMILES: COC1CC(C1)OS(=O)(=O)C[2]
Physicochemical Data
The properties of 3-methoxycyclobutyl methanesulfonate are summarized in the table below. This data is critical for planning reactions, purification procedures, and for ensuring safe storage and handling.
| Property | Value | Source(s) |
| Molecular Weight | 180.22 g/mol | [2] |
| Appearance | Typically a pale yellow solid or colorless oil | [3] |
| Solubility | Demonstrates good solubility in various organic solvents | [2] |
| Storage Conditions | Store at room temperature under an inert atmosphere | [2] |
Synthesis and Mechanistic Considerations
The most common and efficient synthesis of 3-methoxycyclobutyl methanesulfonate involves the reaction of the corresponding alcohol, 3-methoxycyclobutanol, with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base.
Rationale for Experimental Design
The choice of reagents and conditions is dictated by the need to achieve high conversion while minimizing side reactions.
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Methanesulfonyl Chloride (MsCl): This is the "activating" agent that converts the hydroxyl group of the alcohol into a highly effective leaving group (methanesulfonate).
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Non-nucleophilic Base: A tertiary amine, such as triethylamine (Et₃N) or pyridine, is essential. Its primary role is to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. This is critical because HCl can catalyze undesirable side reactions, such as ether cleavage or elimination. A non-nucleophilic base is chosen to prevent it from competing with the alcohol in reacting with the methanesulfonyl chloride.
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Aprotic Solvent: A dry, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is used to dissolve the reactants and prevent hydrolysis of the highly reactive methanesulfonyl chloride. The reaction is typically run at a reduced temperature (e.g., 0 °C) to control the exothermic reaction and improve selectivity.
Detailed Experimental Protocol (Self-Validating System)
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Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add 3-methoxycyclobutanol (1.0 eq) and anhydrous dichloromethane (DCM, ~0.2 M).
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Base Addition: Cool the solution to 0 °C in an ice bath and add triethylamine (1.5 eq). Stir for 10 minutes.
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Mesylation: Add methanesulfonyl chloride (1.2 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
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Reaction Monitoring (Validation Step 1): Allow the reaction to stir at 0 °C and warm to room temperature over 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting alcohol is consumed.
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Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 1 M HCl, water, and brine.
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Purification (Validation Step 2): Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the pure product.
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Characterization (Validation Step 3): Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[4]
Synthesis Workflow Diagram
Caption: Fig 2. Analytical workflow for structural verification.
Reactivity and Applications in Drug Development
The primary utility of 3-methoxycyclobutyl methanesulfonate in drug development stems from the exceptional leaving group ability of the methanesulfonate anion. [1]The negative charge on the anion is delocalized through resonance across the three oxygen atoms, making it very stable and thus easily displaced in nucleophilic substitution (Sₙ2) reactions.
Mechanism of Reactivity
Caption: Fig 3. General Sₙ2 reaction at the cyclobutyl core.
This reactivity allows for the introduction of a wide array of nucleophiles, such as amines, azides, thiols, and cyanides, to construct more elaborate molecules. This is a cornerstone of analog synthesis in lead optimization campaigns, where modifying a core structure is necessary to improve potency, selectivity, or pharmacokinetic properties. [5]The methylsulfone motif, often resulting from reactions involving sulfonate precursors, is itself a valuable functional group in medicinal chemistry, known for enhancing solubility and metabolic stability. [6]
Safety and Handling
As with any reactive chemical intermediate, proper safety protocols are mandatory.
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Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation). [2][7]* Signal Word: Warning. [2]* Personal Protective Equipment (PPE): Always handle in a chemical fume hood. Wear safety glasses with side-shields, nitrile gloves, and a lab coat. [7]* Handling: Avoid contact with skin and eyes. Avoid inhalation of vapor or mist. [7]Use proper glove removal technique to prevent skin contact. [7]* Storage: Keep the container tightly closed in a dry, well-ventilated place. Store under an inert atmosphere. [2][7]* Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains. [7]
Conclusion
3-Methoxycyclobutyl methanesulfonate is a high-value synthetic intermediate whose utility is derived from its predictable and efficient reactivity. The presence of a premier leaving group on a desirable cyclobutyl scaffold makes it an essential tool for medicinal chemists and drug development professionals. A thorough understanding of its synthesis, characterization, reactivity, and safe handling procedures, as detailed in this guide, is crucial for leveraging its full potential in the creation of novel chemical entities.
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